Chemical structure analysis of (6-Cyclobutoxypyridin-2-yl)methanamine
Chemical structure analysis of (6-Cyclobutoxypyridin-2-yl)methanamine
An In-Depth Technical Guide to the Chemical Structure Analysis of (6-Cyclobutoxypyridin-2-yl)methanamine
Abstract
(6-Cyclobutoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications as a key building block in medicinal chemistry and drug discovery, as suggested by the prevalence of similar scaffolds in patented compounds.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount for ensuring reproducibility in downstream applications, meeting regulatory standards, and understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique approach to the structural analysis of (6-Cyclobutoxypyridin-2-yl)methanamine, grounded in established analytical principles. We will detail the logic behind the selection of analytical methods, provide step-by-step protocols, and interpret the resulting data to build a self-validating analytical package.
Context and Synthetic Strategy: Anticipating the Analytical Challenge
Before any analysis begins, understanding the synthetic origin of the molecule is crucial. This knowledge informs the analyst about potential impurities, regioisomers, and by-products that must be screened for. A logical and efficient synthesis of the target compound is the Williamson Ether Synthesis, a robust method for forming ether linkages.[3][4][5] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[5][6]
In this case, the synthesis would involve the reaction of (6-Chloropyridin-2-yl)methanamine with cyclobutanol in the presence of a strong base to form the cyclobutoxide in situ.
Caption: Plausible synthetic route via Williamson Ether Synthesis.
Key Analytical Considerations from Synthesis:
-
Starting Material Carryover: Unreacted (6-Chloropyridin-2-yl)methanamine.
-
Regioisomers: While the starting material directs the substitution to the 6-position, the presence of isomers like (6-Cyclobutoxypyridin-3-yl)methanamine must be ruled out.[7][8]
-
By-products: Elimination reaction by-products, though less likely with a primary halide equivalent on the pyridine ring.[6]
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of small molecules. We will employ a suite of 1D and 2D NMR experiments to assign every proton and carbon and confirm the connectivity of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The pyridine ring's electronegative nitrogen atom significantly deshields adjacent protons and carbons.[9][10]
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine H-3 | ~6.6-6.8 | d (J ≈ 8 Hz) | ~110-115 | Shielded by ortho-alkoxy group, coupled to H-4. |
| Pyridine H-4 | ~7.5-7.7 | t (J ≈ 8 Hz) | ~138-142 | Typical pyridine β-proton chemical shift, coupled to H-3 and H-5.[10] |
| Pyridine H-5 | ~6.7-6.9 | d (J ≈ 8 Hz) | ~108-112 | Ortho to aminomethyl group, coupled to H-4. |
| Methylene (-CH₂-NH₂) | ~3.8-4.0 | s | ~45-50 | Adjacent to the electron-withdrawing pyridine ring. |
| Amine (-NH₂) | ~1.5-2.5 (variable) | br s | - | Broad signal, exchanges with solvent. |
| Cyclobutoxy CH | ~4.8-5.0 | quintet | ~75-80 | Methine proton attached to the ether oxygen. |
| Cyclobutoxy CH₂ (β) | ~2.3-2.5 | m | ~30-35 | Methylene groups adjacent to the methine carbon. |
| Cyclobutoxy CH₂ (γ) | ~1.6-1.8 | m | ~13-18 | Methylene group furthest from the oxygen. |
| Pyridine C-2 | - | - | ~158-162 | Substituted with the aminomethyl group. |
| Pyridine C-6 | - | - | ~163-167 | Substituted with the electron-donating alkoxy group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to establish H-H, C-H one-bond, and C-H long-range correlations, respectively.
-
Data Interpretation: A Self-Validating System
The true power of this approach lies in using multiple experiments to confirm the structure.
Caption: Workflow for unambiguous structure confirmation using NMR.
-
COSY will show a correlation between H-3, H-4, and H-5, confirming the pyridine spin system. It will also show correlations within the cyclobutyl ring protons.
-
HSQC will link each proton signal to its directly attached carbon, confirming the assignments made in the table.
-
HMBC is critical for confirming the overall assembly. It will show long-range (2-3 bond) correlations from the cyclobutoxy methine proton (H at ~4.9 ppm) to the pyridine C-6, definitively proving the position of the ether linkage.
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. It is a requisite technique for confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, which will readily protonate to form [M+H]⁺.
-
Expected [M+H]⁺: For C₁₀H₁₄N₂O, the calculated exact mass is 178.1106. The expected m/z for the [M+H]⁺ ion is 179.1182 .
-
Validation: An observed mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental formula.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and fragmenting it to observe daughter ions. This fragmentation pattern is a structural fingerprint.
Predicted Fragmentation Pathways:
-
Loss of Cyclobutene: A common pathway for cyclobutoxy ethers is the neutral loss of cyclobutene (C₄H₆, 54.04 Da), resulting in a fragment corresponding to the remaining hydroxypyridine structure.
-
Cleavage of the Aminomethyl Group: Loss of the CH₂NH₂ group.
-
Pyridine Ring Fragmentation: More complex fragmentation of the heterocyclic core.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: A short C18 column can be used for sample introduction. A simple gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective. Formic acid aids in the ionization process.
-
Mass Spectrometry:
-
Mode: Positive Ion ESI.
-
Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the parent ion at m/z 179.12 and apply collision-induced dissociation (CID) to generate fragment ions.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical compounds and research chemicals. For a primary amine like our target compound, certain precautions are necessary to achieve sharp, symmetrical peaks.
Method Development Considerations
-
Column Choice: A reversed-phase C18 column is the workhorse for small molecule analysis and is a suitable starting point.[11]
-
Mobile Phase: Basic compounds like amines can interact with residual silanols on the silica support, leading to peak tailing. To mitigate this, a mobile phase with a slightly basic pH (e.g., using an ammonium acetate buffer at pH 7-8) or the addition of an ion-pairing agent can be used. Alternatively, using a low-pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the amine, which often improves peak shape.
-
Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength of ~260 nm is typically appropriate for pyridine derivatives.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12]
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A:B.
The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Summary and Conclusion
The structural integrity of (6-Cyclobutoxypyridin-2-yl)methanamine is best confirmed by a synergistic combination of NMR spectroscopy, mass spectrometry, and HPLC. This orthogonal approach ensures that the compound's identity, elemental formula, and purity are all rigorously established. NMR provides the definitive covalent structure, HRMS confirms the elemental formula, and HPLC quantifies the purity, providing a complete and self-validating data package essential for any high-level research or drug development program.
References
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine...
- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Unknown Source.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Pyridine - Wikipedia. Wikipedia.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis reaction. BYJU'S.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia. Wikipedia.
- Williamson Ether Synthesis - YouTube. Professor Dave Explains.
- United States Patent: 9,296,724 B2.
- (6-Chloropyridin-2-yl)methanamine. BLD Pharm.
- in the united states patent and trademark office.
- Patent & Public
- (6-Chloropyridin-2-yl)methanamine. PubChem.
- (6-Cyclobutoxypyridin-3-yl)methanamine. Sigma-Aldrich.
- (6-Cyclobutoxypyridin-3-yl)methanamine - CAS:1247205-52-2. 北京欣恒研科技有限公司.
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (6-Cyclobutoxypyridin-3-yl)methanamine | 1247205-52-2 [sigmaaldrich.com]
- 8. (6-Cyclobutoxypyridin-3-yl)methanamine - CAS:1247205-52-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
